N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-17(19-9-12-5-6-15-16(7-12)25-11-24-15)10-21-18(23)8-13-3-1-2-4-14(13)20-21/h5-8H,1-4,9-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSUVMBNOXADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the tetrahydrocinnolin-2(3H)-yl group: This involves the reduction of cinnoline derivatives using hydrogenation techniques.
Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the tetrahydrocinnolin-2(3H)-yl group using acylation reactions, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, docking studies suggest that it may inhibit key enzymes involved in cancer metabolism .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of similar structures possess activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
5-Lipoxygenase Inhibition
In silico studies have highlighted the potential of this compound as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. Compounds that inhibit this enzyme are valuable for developing anti-inflammatory therapies .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. The structural features of the compound may allow it to bind effectively to the active site of acetylcholinesterase, enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the benzo[d][1,3]dioxole moiety and the tetrahydrocinnoline core can significantly affect biological activity and selectivity towards specific targets.
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances binding affinity to target enzymes |
| Tetrahydrocinnoline core | Influences pharmacokinetics and stability |
| Substituents on acetamide group | Modulate solubility and bioavailability |
In Vivo Studies
Animal model studies have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models. For example, a study involving mice treated with a derivative showed a significant reduction in tumor growth compared to controls .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: shares similarities with other compounds containing benzo[d][1,3]dioxole or tetrahydrocinnolin moieties, such as:
Uniqueness
What sets this compound apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through multi-step organic reactions. A common synthetic route includes:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved via cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Synthesis of the tetrahydrocinnolin-2(3H)-yl group : Involves hydrogenation of cinnoline derivatives.
- Coupling reaction : The final step couples the benzo[d][1,3]dioxole moiety with the tetrahydrocinnolin-2(3H)-yl group using acylation reactions in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities. For instance, 1,3-dioxolane derivatives have shown significant antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Antibacterial against S. aureus | 625 - 1250 |
| Compound 2 | Antifungal against C. albicans | Not specified |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways.
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Anticancer Activity : In vitro studies on related compounds demonstrated promising cytotoxic activities against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). One compound displayed IC50 values of approximately 16 µM against HCT-116 cells .
- Structural Activity Relationship Studies : Research into the structure-activity relationship (SAR) of similar benzodiazepine derivatives indicated that modifications at specific positions significantly influenced their biological activity profiles .
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key parameters include:
- Reagent selection : Use triethylamine (TEA) as a base to deprotonate intermediates and dimethylformamide (DMF) as a solvent for solubility .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track reaction progress and isolate intermediates .
- Purification : Post-reaction, use reverse-phase (RP) flash chromatography or preparative HPLC to achieve >95% purity. Sodium triacetoxyborohydride can stabilize sensitive intermediates during reductions .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments and carbon frameworks, particularly focusing on the benzo[d][1,3]dioxole and tetrahydrocinnolinone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the molecular formula .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches in the 1600–1700 cm range .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes or receptors structurally related to the compound’s moieties (e.g., kinases for the cinnolinone core or GPCRs for the benzodioxole group) .
- In vitro assays : Use fluorescence polarization for binding affinity studies or enzymatic inhibition assays (e.g., IC determination) with positive controls .
- Cell-based assays : Test cytotoxicity in HEK293 or HeLa cells at concentrations ≤10 µM to establish preliminary safety profiles .
Advanced Research Questions
Q. How can reaction mechanism inconsistencies be resolved during the synthesis of the tetrahydrocinnolinone core?
- Methodological Answer :
- Kinetic studies : Use -NMR to monitor intermediates in real-time under varying temperatures (e.g., 25°C vs. 60°C) to identify rate-limiting steps .
- Isotopic labeling : Introduce -labeled reagents to trace carbon migration during cyclization reactions .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and identify steric or electronic barriers .
Q. What strategies can address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma or liver microsomes, which may explain reduced efficacy in vivo .
- Pharmacokinetic adjustments : Modify dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
- Target engagement assays : Employ positron emission tomography (PET) with radiolabeled analogs to verify target binding in vivo .
Q. How can computational methods predict off-target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against databases like ChEMBL or PubChem, focusing on conserved binding pockets .
- Machine learning : Train models on toxicity datasets (e.g., Tox21) to flag potential hepatotoxicity or cardiotoxicity risks .
- Structural alerts : Identify reactive functional groups (e.g., the acetamide linker) prone to covalent binding using tools like Derek Nexus .
Q. What experimental approaches can elucidate the role of the benzodioxole moiety in pharmacological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified benzodioxole substituents (e.g., methyl, chloro) and compare IC values .
- X-ray crystallography : Co-crystallize the compound with target proteins to visualize binding interactions involving the benzodioxole group .
- Fluorescence quenching : Measure changes in tryptophan fluorescence of target proteins upon ligand binding to quantify affinity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
